molecular formula C15H13NO3S B3005305 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl acetate CAS No. 866008-21-1

3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl acetate

Cat. No.: B3005305
CAS No.: 866008-21-1
M. Wt: 287.33
InChI Key: OEFRFSURWRXFRO-UHFFFAOYSA-N
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Description

3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl acetate is a chemical compound for research use. It belongs to a class of substituted isoindolinones investigated for their potential in medicinal chemistry and drug discovery . Compounds with this core structure are of significant interest in early-stage research for developing therapeutic agents, particularly in oncology . Specifically, related 3-oxo-2,3-dihydro-1H-isoindole derivatives have been studied as selective inhibitors of enzymes like PARP-1, which is a target in oncology research . Other analogs have been explored for their activity as Akt (Protein Kinase B) inhibitors, pointing to potential applications in researching pathways involved in cell survival and proliferation . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-10(17)19-15-13-7-3-2-6-12(13)14(18)16(15)9-11-5-4-8-20-11/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFRFSURWRXFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2=CC=CC=C2C(=O)N1CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl acetate is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the isoindole family and exhibits various pharmacological properties, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl acetate is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, with a molecular weight of 344.428 g/mol. The compound features an isoindoline core, a thienylmethyl substituent, and an acetate group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H20N2O3S
Molecular Weight344.428 g/mol
CAS Number866008-23-3

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The thienylmethyl group may enhance its lipophilicity, allowing better membrane penetration and interaction with intracellular targets. Experimental studies are required to elucidate the precise mechanism of action, including binding assays and cellular assays.

Case Studies

While direct case studies on this specific compound are scarce, related compounds in the isoindole family have been investigated:

Case Study 1: Isoindole Derivative in Cancer Therapy
A study explored the efficacy of an isoindole derivative in inhibiting the growth of breast cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential therapeutic applications.

Case Study 2: Anti-inflammatory Isoindoles
Another investigation focused on the anti-inflammatory properties of isoindole derivatives in a murine model of arthritis. The results showed decreased levels of pro-inflammatory cytokines following treatment with these compounds.

Future Research Directions

Further research is essential to fully understand the biological activities and therapeutic potential of 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl acetate:

1. In vitro and In vivo Studies
Conducting comprehensive in vitro assays (e.g., cytotoxicity, apoptosis) and in vivo studies (e.g., animal models) will provide insights into its pharmacological profile.

2. Structural Modifications
Exploring structural modifications could enhance potency and selectivity for specific biological targets.

3. Mechanistic Studies
Investigating the molecular mechanisms underlying its biological effects will aid in identifying potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery.

  • Anti-inflammatory Properties : Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory effects, potentially useful in treating conditions such as arthritis or other inflammatory diseases.
  • Anticancer Activity : Research is ongoing to explore its efficacy against various cancer cell lines. The isoindole structure is known for its ability to modulate cellular pathways involved in cancer progression.

Biological Research

The compound's interactions with enzymes and receptors can be pivotal in understanding biological mechanisms.

  • Enzyme Inhibition Studies : The compound can be used to investigate its role as an enzyme inhibitor, providing insights into metabolic pathways and potential therapeutic targets.
  • Cellular Assays : Experimental studies involving cellular assays can help elucidate the mechanism of action of this compound, particularly its effects on cell proliferation and apoptosis.

Material Science

Due to its unique chemical structure, 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl acetate can serve as a precursor in the synthesis of novel materials.

  • Polymer Synthesis : It can be utilized in the development of polymers with specific properties, enhancing material performance in various applications.
  • Catalyst Development : The compound may also find applications in catalysis, serving as a catalyst or catalyst precursor in organic reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with analogous structures from the literature:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Functional Groups
3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl acetate (Target) Isoindolinone 2-Thienylmethyl, acetate ester C16H13NO3S 299.34 g/mol Ester, thioether
Methyl (2-oxo-2,3-dihydro-1H-indol-3-yl)acetate Indole Acetate ester C11H11NO3 205.21 g/mol Ester, ketone
2-(1-oxoisoindolin-2-yl)acetic acid Isoindolinone Carboxylic acid C10H9NO3 191.18 g/mol Carboxylic acid, ketone
3-(2-Amino-1-methyl-4-oxoimidazol-5-yl)-3-hydroxy-1-phenylindolin-2-one Indole Hydroxy, imidazole, phenyl C19H17N3O3 335.36 g/mol Hydroxy, amide, ketone
N-(4-methoxybenzyl)-2-{[3-oxo-2-(2-thienylmethyl)isoindol-1-yl]sulfanyl}acetamide Isoindolinone 2-Thienylmethyl, sulfanyl acetamide, methoxybenzyl C23H22N2O3S2 438.56 g/mol Amide, thioether, ether

Key Differences and Implications

Core Structure: The isoindolinone core in the target compound and derivatives contrasts with the indole core in . Isoindolinones are rigid and planar, favoring interactions with flat binding pockets (e.g., enzyme active sites), while indoles offer greater conformational flexibility .

This contrasts with the phenyl group in , which may increase steric bulk but lacks sulfur’s electronegativity . The acetate ester in the target is more hydrolytically labile than the carboxylic acid in , suggesting divergent pharmacokinetic profiles (e.g., prodrug vs. direct-acting acid) .

Biological Activity: Compounds with isoindolinone cores (e.g., ) are frequently explored as kinase inhibitors or protease modulators due to their structural mimicry of peptide bonds . Hydroxy-substituted indoles () exhibit anticancer activity, likely via intercalation or redox cycling, whereas the target’s thienyl group may confer unique selectivity in target binding .

Q & A

Q. What are common synthetic pathways for synthesizing isoindole derivatives structurally related to 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl acetate?

  • Methodological Answer : Isoindole derivatives are typically synthesized via cyclization or condensation reactions. For example, refluxing 3-formyl-indole precursors with aminothiazolones in acetic acid under catalytic conditions yields structurally similar compounds . Key steps include:
  • Reaction Optimization : Adjusting molar ratios (e.g., 1:1.1 for aldehyde:amine) and reflux time (3–5 hours).

  • Purification : Crystallization from DMF/acetic acid mixtures to isolate products .

  • Functionalization : Acylation or alkylation at reactive sites (e.g., thienylmethyl groups) to introduce diversity .

    • Table 1 : Example Synthetic Routes for Analogous Compounds
PrecursorReagent/ConditionsProduct ClassReference
3-formyl-indole derivatives2-Aminothiazol-4(5H)-one, acetic acidThiazolo-indole hybrids
Phthalimide derivativesAcyl chlorides, nucleophilic substitutionAcylated isoindoles

Q. How can spectroscopic techniques (FT-IR, NMR) characterize the structural features of this compound?

  • Methodological Answer :
  • FT-IR : Identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and thiophene C-S vibrations (~600–700 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve:
  • Thienylmethyl protons (δ 3.5–4.5 ppm, multiplet).
  • Isoindol-1-yl acetate carbonyl carbon (δ ~165–170 ppm) .
  • Theoretical Validation : Compare experimental spectra with DFT-calculated vibrational frequencies to confirm assignments .

Q. What are recommended protocols for assessing purity and stability during storage?

  • Methodological Answer :
  • Purity : Use HPLC with UV detection (λ = 254 nm) and reference standards. Note that suppliers like Sigma-Aldrich may not provide analytical data, necessitating independent validation .
  • Stability : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Monitor via TLC or LC-MS for decomposition products .

Q. How can researchers confirm the compound’s reactivity as an acylating agent?

  • Methodological Answer :
  • Nucleophilic Substitution Assays : React with amines (e.g., aniline) in anhydrous dichloromethane. Monitor acylation via 1H^1H-NMR loss of amine protons and emergence of amide signals .
  • Kinetic Studies : Track reaction progress under controlled temperatures using UV-Vis spectroscopy (λ = 300–400 nm for acyl intermediates) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods, gloves, and eye protection due to acute toxicity risks (LD50 data pending; assume GHS Category 4) .
  • First Aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected carbonyl shifts) be resolved?

  • Methodological Answer :
  • Multi-Technique Correlation : Cross-validate FT-IR, NMR, and X-ray crystallography (if crystals are obtainable). For example, unexpected C=O shifts may arise from tautomerism or solvent effects .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311++G**) to simulate electronic environments and compare with experimental data .

Q. What strategies optimize yield in multi-step syntheses involving thienylmethylisoindole intermediates?

  • Methodological Answer :
  • Stepwise Monitoring : Use LC-MS or in-situ FT-IR to identify bottlenecks (e.g., incomplete acylation).
  • Catalysis : Screen palladium or organocatalysts to enhance coupling efficiency at the thienylmethyl position .
  • Table 2 : Catalytic Systems for Thienylmethyl Functionalization
CatalystSubstrateYield ImprovementReference
Pd(PPh₃)₄Thienylmethyl-isoindole derivatives15–20%
Proline-derived organocatalystsAcylation reactions10–25%

Q. How can researchers evaluate the compound’s bioactivity against cancer cell lines?

  • Methodological Answer :
  • In Vitro Assays : Use MTT or SRB assays on HeLa or MCF-7 cells. Pre-incubate cells with 10–100 μM compound for 48 hours. Include positive controls (e.g., doxorubicin) .
  • Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) or Western blotting for caspase-3 activation .

Q. What experimental designs address environmental fate and ecotoxicological risks?

  • Methodological Answer :
  • Degradation Studies : Expose the compound to UV light or microbial cultures (e.g., Pseudomonas spp.) and analyze metabolites via GC-MS .
  • Ecotoxicology : Use Daphnia magna or algae models to assess LC50/EC50 values under OECD guidelines .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Refine structures using SHELX-97 .
  • Conformational Analysis : Compare torsion angles (e.g., thienylmethyl vs. isoindole ring) with DFT-optimized geometries .

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